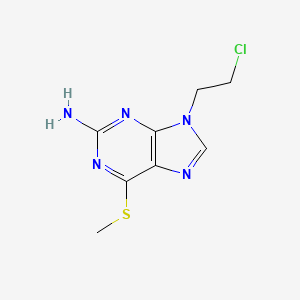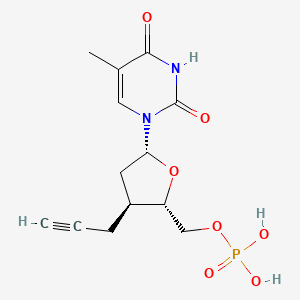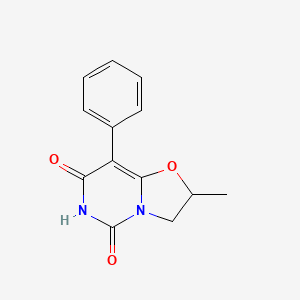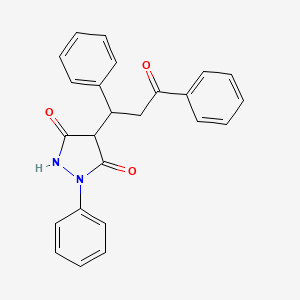
4-(3-Oxo-1,3-diphenylpropyl)-1-phenylpyrazolidine-3,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Oxo-1,3-diphenylpropyl)-1-phenylpyrazolidine-3,5-dione is a complex organic compound with a unique structure that includes a pyrazolidine ring and multiple phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Oxo-1,3-diphenylpropyl)-1-phenylpyrazolidine-3,5-dione typically involves multi-step organic reactions. One common method includes the Michael addition reaction, where active methylene compounds react with aromatic enones under phase-transfer catalytic conditions . The reaction conditions are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure efficiency and cost-effectiveness. The use of phase-transfer catalysts and environmentally benign reagents is often preferred to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
4-(3-Oxo-1,3-diphenylpropyl)-1-phenylpyrazolidine-3,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can yield different hydroxy derivatives.
Substitution: It can undergo substitution reactions, particularly at the phenyl groups, to form various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The reaction conditions often involve controlled temperatures and specific solvents to achieve desired products.
Major Products Formed
The major products formed from these reactions include sulfonyl derivatives, hydroxy derivatives, and various substituted phenyl derivatives .
Aplicaciones Científicas De Investigación
4-(3-Oxo-1,3-diphenylpropyl)-1-phenylpyrazolidine-3,5-dione has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-(3-Oxo-1,3-diphenylpropyl)-1-phenylpyrazolidine-3,5-dione involves its interaction with specific molecular targets. For example, it acts as an allosteric ligand of the PIF-pocket of phosphoinositide-dependent kinase-1 (PDK1), influencing various signaling pathways . This interaction can modulate enzyme activity and affect cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
DiPOA: A similar compound with a spiro structure and potent mu opioid agonist activity.
2-(3-Oxo-1,3-diphenylpropyl)malonic acids: These compounds are potent allosteric ligands of PDK1 and share structural similarities.
Propiedades
Número CAS |
104184-08-9 |
|---|---|
Fórmula molecular |
C24H20N2O3 |
Peso molecular |
384.4 g/mol |
Nombre IUPAC |
4-(3-oxo-1,3-diphenylpropyl)-1-phenylpyrazolidine-3,5-dione |
InChI |
InChI=1S/C24H20N2O3/c27-21(18-12-6-2-7-13-18)16-20(17-10-4-1-5-11-17)22-23(28)25-26(24(22)29)19-14-8-3-9-15-19/h1-15,20,22H,16H2,(H,25,28) |
Clave InChI |
DKHVJDYMLUAVPI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)C3C(=O)NN(C3=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


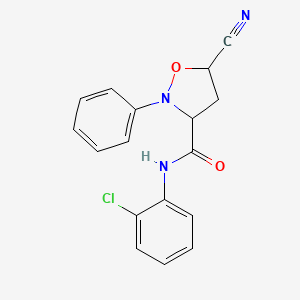
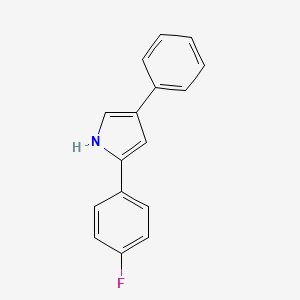
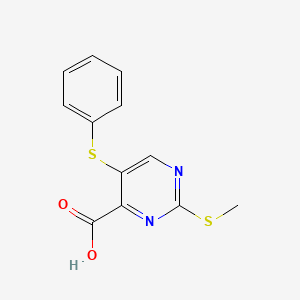
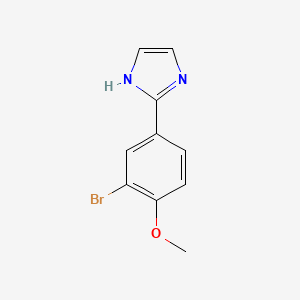
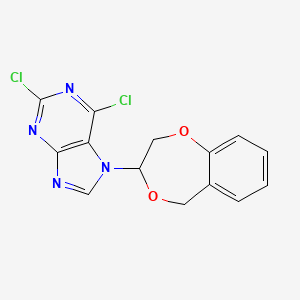
![5,12-Bis(4-methylphenyl)-5,12-dihydrobenzo[b]phenazine](/img/structure/B12922948.png)

![3,6-Bis[(prop-2-yn-1-yl)oxy]acridine-9(10H)-thione](/img/structure/B12922967.png)
![6-Chloro-3-[2-(1-fluorocyclopropyl)phenoxy]pyridazin-4(1H)-one](/img/structure/B12922969.png)

